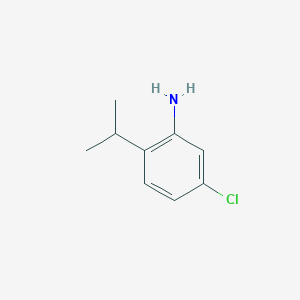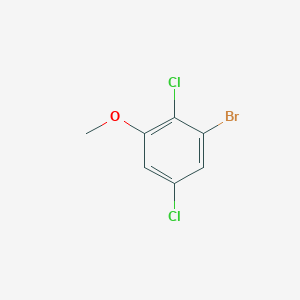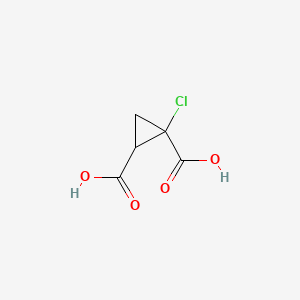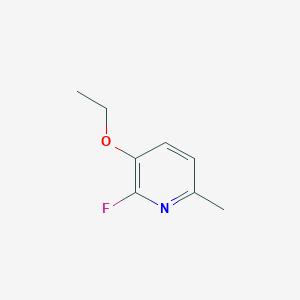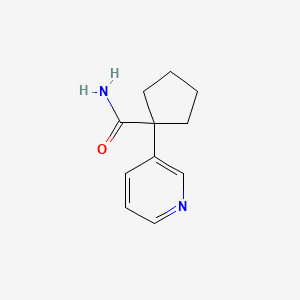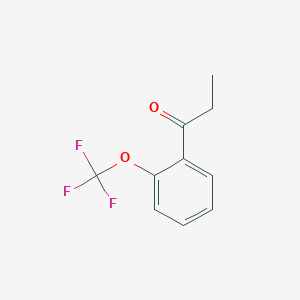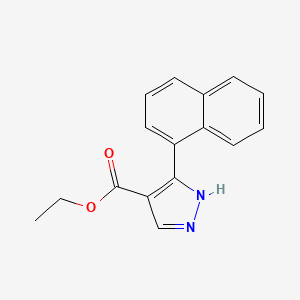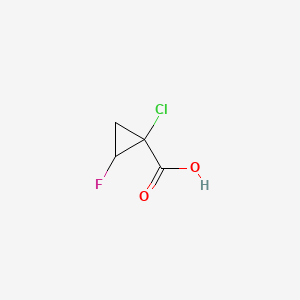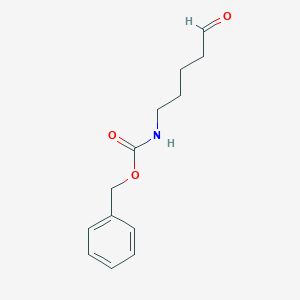
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester
描述
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester (this compound, CPDME) is a novel chemical compound with potential applications in the field of organic synthesis. CPDME has been studied for its ability to react with other organic compounds to form a variety of products and has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
科学研究应用
CPDME has been studied for its potential applications in the field of organic synthesis. CPDME has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME can also be used as a catalyst for various organic reactions, such as Diels-Alder reactions and Michael additions. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
作用机制
CPDME is believed to act as a catalyst in the synthesis of various organic compounds. CPDME is believed to catalyze the formation of the desired product by forming an intermediate complex with the reactants. This intermediate complex is then broken down to form the desired product. CPDME is also believed to increase the rate of reaction by providing an alternate pathway for the reactants to form the desired product.
Biochemical and Physiological Effects
CPDME has been studied for its potential applications in the field of biochemistry and physiology. CPDME has been found to have potential applications in the study and treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. CPDME has also been studied for its potential applications in the field of neurodegenerative diseases, with potential applications in the treatment of Parkinson’s disease and Huntington’s disease.
实验室实验的优点和局限性
The main advantage of using CPDME in lab experiments is its ability to react with other organic compounds to form a variety of products. CPDME is also relatively easy to synthesize, and can be isolated by filtration or recrystallization. However, there are some limitations to using CPDME in lab experiments. CPDME is a relatively unstable compound, and can be easily decomposed by heat or light. CPDME is also a relatively expensive compound, and is not widely available.
未来方向
The potential future directions for CPDME include further research into its potential applications in the field of organic synthesis, biochemistry, and physiology. CPDME could also be studied for its potential applications in the field of drug development, as it has already been shown to have potential applications in the treatment of various diseases. CPDME could also be studied for its potential applications in the field of nanotechnology, as it has already been shown to have potential applications in the development of nanomaterials. Additionally, CPDME could be studied for its potential applications in the field of medical imaging, as it has already been shown to have potential applications in the development of contrast agents.
属性
IUPAC Name |
2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDXLZDPYTWCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


